molecular formula C23H28O12 B017959 Mycophenolic acid glucuronide CAS No. 31528-44-6

Mycophenolic acid glucuronide

Cat. No.: B017959
CAS No.: 31528-44-6
M. Wt: 496.5 g/mol
InChI Key: BYFGTSAYQQIUCN-HGIHDBQLSA-N
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Mechanism of Action

Target of Action

Mycophenolic acid (MPA), the active moiety of the prodrug mycophenolate mofetil, is a potent immunosuppressant agent . The primary target of MPA is the enzyme inosine monophosphate dehydrogenase (IMPDH), which plays a crucial role in the de novo synthesis of guanosine nucleotides within lymphocytes . By inhibiting IMPDH, MPA interferes with the proliferation of T and B lymphocytes .

Mode of Action

MPA is a selective noncompetitive and reversible inhibitor of IMPDH . It blocks the conversion of inosine-5-phosphate and xanthine-5-phosphate to guanosine-5-phosphate . This inhibition disrupts the de novo pathway of guanosine nucleotide synthesis, thereby suppressing the proliferation of T and B lymphocytes .

Biochemical Pathways

The inhibition of IMPDH by MPA leads to a decrease in the levels of guanosine nucleotides, which are essential for DNA and RNA synthesis. This results in the selective inhibition of T-lymphocyte proliferation at the S-phase . The basic mechanism of action of MPA is the selective inhibition of T-lymphocyte proliferation at the S-phase .

Pharmacokinetics

MPA is metabolized predominantly to the inactive 7-O-glucuronide (MPAG) via glucuronidation . The apparent oral clearance (CL/F) of MPA in the final model was 2.87 L/h, which is lower than that reported for similar patients on corticosteroid-based regimens . The pharmacokinetics of MPA and MPAG were best described by a five-compartment first-order absorption with lag time, and a linear elimination structural model .

Result of Action

The result of MPA’s action is a potent immunosuppressive effect, which is used to prevent organ transplant rejections . By inhibiting the proliferation of T and B lymphocytes, MPA reduces the immune system’s ability to respond to foreign antigens, thereby preventing the rejection of transplanted organs .

Action Environment

MPA and its metabolites interact with transport systems responsible for the excretion of organic anions in the basolateral membrane of the human kidney . This interaction may interfere with the renal secretion of other drugs and substances, potentially affecting the action, efficacy, and stability of MPA . Furthermore, patient renal function, serum albumin levels, sex, ethnicity, food intake, concurrent administration of interacting drugs such as antacids, metal-containing medications and proton pump inhibitors, and polymorphisms in genes encoding uridine diphosphate glucuronosyltransferase were identified in some studies as having a significant influence on the pharmacokinetics of mycophenolate .

Safety and Hazards

Mycophenolic acid glucuronide is classified as having acute toxicity - Category 4, Oral . It is harmful if swallowed and can cause serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of mycophenolic acid glucuronide involves the enzymatic conjugation of mycophenolic acid with glucuronic acid. This process is typically catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions generally include the presence of UDP-glucuronic acid as a co-substrate and the enzyme UGT .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the fermentation of Penicillium species to produce mycophenolic acid, followed by its extraction and purification. The purified mycophenolic acid is then subjected to glucuronidation using UGT enzymes in bioreactors .

Chemical Reactions Analysis

Types of Reactions: Mycophenolic acid glucuronide primarily undergoes hydrolysis and transacylation reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

    Hydrolysis: Water and acidic or basic conditions.

    Transacylation: Presence of nucleophiles such as amines or alcohols.

    Oxidation: Oxidizing agents like hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride.

Major Products:

    Hydrolysis: Mycophenolic acid and glucuronic acid.

    Transacylation: Various acylated derivatives.

    Oxidation: Oxidized forms of this compound.

    Reduction: Reduced forms of this compound.

Comparison with Similar Compounds

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[5-[(E)-5-carboxy-3-methylpent-2-enyl]-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-4-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O12/c1-9(5-7-13(24)25)4-6-11-18(32-3)10(2)12-8-33-22(31)14(12)19(11)34-23-17(28)15(26)16(27)20(35-23)21(29)30/h4,15-17,20,23,26-28H,5-8H2,1-3H3,(H,24,25)(H,29,30)/b9-4+/t15-,16-,17+,20-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYFGTSAYQQIUCN-HGIHDBQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401043388
Record name Mycophenolic acid glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401043388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31528-44-6
Record name Mycophenolic acid glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031528446
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mycophenolic acid glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401043388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 31528-44-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MYCOPHENOLIC ACID GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54TS5J9T0K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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